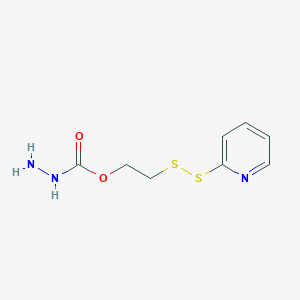
2-(pyridin-2-yldisulfanyl)ethyl N-aminocarbamate
Cat. No. B8116172
M. Wt: 245.3 g/mol
InChI Key: JHBNPDLKNXPQHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05137877
Procedure details


Another preferred embodiment involves the formation of yet another novel bifunctional compound (FIG. 5). Chlorocarbonyl sulfenyl chloride was reacted with 2mercaptoethanol and 2-mercaptopyridine. Ammonium carbonate solution was added to form 2-(2-Pyridinyl)dithio)ethanol as a colorless oil. Carbonyldiimidazole was added and the mixture was reacted with hydrazine to form 2-[(2-pyridinyl)dithio]ethyl hydrazinecarboxylate, compound 13. This compound was reacted with adriamycin hydrochloride and TFA and then acetonitrile to form the carboxylatehydrazone derivative of ADM (compound 4, FIG. 1) having a carboxylatehydrazone bond at the C-13 position of the ADM and having a reactive pyridinyldithio moiety.








Name
Identifiers


|
REACTION_CXSMILES
|
ClC(SCl)=O.[SH:6][CH2:7][CH2:8][OH:9].[SH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=1.C(=O)([O-])[O-].[NH4+:21].[NH4+].[C:23]([N:30]1C=CN=C1)(N1C=CN=C1)=[O:24].NN>C(O)C>[NH:30]([C:23]([O:9][CH2:8][CH2:7][S:6][S:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=1)=[O:24])[NH2:21] |f:3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)SCl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
SCCO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
SC1=NC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[NH4+].[NH4+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NN
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N(N)C(=O)OCCSSC1=NC=CC=C1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
